Product packaging for Desethyl Sildenafil-d3(Cat. No.:CAS No. 1346603-75-5)

Desethyl Sildenafil-d3

Cat. No.: B584244
CAS No.: 1346603-75-5
M. Wt: 449.5 g/mol
InChI Key: LTNJUPYNXDNXBO-BMSJAHLVSA-N
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Description

A labeled metabolite of Sildenafil, an orally active selective type 5 cGMP phosphodiesterase inhibitor.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26N6O4S B584244 Desethyl Sildenafil-d3 CAS No. 1346603-75-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[2-hydroxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O4S/c1-4-5-15-17-18(25(3)23-15)20(28)22-19(21-17)14-12-13(6-7-16(14)27)31(29,30)26-10-8-24(2)9-11-26/h6-7,12,27H,4-5,8-11H2,1-3H3,(H,21,22,28)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNJUPYNXDNXBO-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)O)C3=NC4=C(C(=O)N3)N(N=C4CCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747482
Record name (5E)-1-Methyl-5-{3-[4-(~2~H_3_)methylpiperazine-1-sulfonyl]-6-oxocyclohexa-2,4-dien-1-ylidene}-3-propyl-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346603-75-5
Record name (5E)-1-Methyl-5-{3-[4-(~2~H_3_)methylpiperazine-1-sulfonyl]-6-oxocyclohexa-2,4-dien-1-ylidene}-3-propyl-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Pivotal Role of Deuterated Analogs in Scientific Research

The use of deuterated compounds, where one or more hydrogen atoms are replaced by their heavier, stable isotope deuterium (B1214612), has become a cornerstone of modern pharmacological and toxicological research. nih.gov This seemingly minor structural modification can have a profound impact on a molecule's properties, offering significant advantages in both drug development and analytical testing. pharmaffiliates.com

One of the key benefits of deuteration is the potential to enhance the metabolic stability of a drug molecule. pharmaffiliates.com The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the breaking of this bond. researchgate.netresearchgate.net This "deuterium kinetic isotope effect" can lead to a longer biological half-life and a more favorable pharmacokinetic profile for a drug. researchgate.net Consequently, pharmaceutical companies are increasingly investing in the development of deuterated analogs of existing drugs to potentially improve their efficacy and safety profiles. pharmaffiliates.com

Beyond modifying metabolic pathways, deuterated compounds are instrumental in analytical method development and impurity profiling. pharmaffiliates.com They serve as ideal internal standards in quantitative bioanalysis, a role in which Desethyl Sildenafil-d3 excels. pharmaffiliates.com

Biochemical Formation and Enzymatic Pathways of Desethyl Sildenafil

Rodents (Mouse and Rat)

In rodents, sildenafil (B151) is characterized by high plasma clearance and short elimination half-lives, typically ranging from 0.4 to 1.3 hours. nih.govbohrium.com This rapid metabolism is a key differentiator from other species like dogs.

Mouse: Studies utilizing mouse liver microsomes have shown that sildenafil metabolism is highly analogous to that in humans, suggesting a significant role for the CYP3A family of enzymes. researchgate.netnih.gov In a 3-month study in mice, plasma levels of sildenafil and its principal N-demethylated metabolite were found to be similar in both sexes and somewhat dose-related. fda.gov

Rat: A notable gender difference is observed in the metabolism of sildenafil in rats. Male rats exhibit a much more rapid metabolism of sildenafil compared to female rats. fda.gov In male rats, blood concentrations of the N-demethylated metabolite are higher than that of the parent compound, indicating extensive metabolism. fda.gov Conversely, female rats are exposed to predominantly the unchanged drug. fda.gov Research has identified CYP2C11 as the major contributor to the metabolism of sildenafil in the male rat. nih.govdntb.gov.ua In vitro studies with rat liver microsomes have shown that the metabolism of sildenafil is significantly faster in males (T 1/2 of approximately 2 minutes) compared to females (T 1/2 of 129 minutes). fda.gov

Dog

In contrast to rodents, dogs exhibit a moderate clearance of sildenafil, resulting in a longer elimination half-life of approximately 6.1 hours. nih.govbohrium.com The volume of distribution is also greater in dogs (5.2 L/kg) as compared to rodents (1-2 L/kg), which is attributed to lower plasma protein binding (84% in dogs versus 94-96% in rodents). nih.gov In various toxicity and pharmacokinetic studies in dogs, the exposure to sildenafil and its N-demethylated metabolite was found to be dose-related, with no significant gender differences observed in pharmacokinetics. fda.govfda.gov The in vitro metabolism half-life in dog liver microsomes is approximately 38 minutes. fda.gov

Rabbit

Pharmacokinetic studies have also been conducted in rabbits. nih.govbohrium.com Similar to rodents, rabbits are expected to have a relatively high clearance and shorter half-life compared to dogs, though specific quantitative data on metabolite profiles are less detailed in the available literature. In vitro metabolism of sildenafil has been demonstrated in rabbit liver microsomes. fda.gov

The following interactive data table summarizes some of the key pharmacokinetic and metabolic parameters of sildenafil in different species based on available research findings.

Interactive Data Table: Comparative Pharmacokinetics and Metabolism of Sildenafil in Different Species

ParameterMouseRat (Male)Rat (Female)Dog
Elimination Half-life (h) 0.4 - 1.3 nih.govbohrium.com0.4 - 1.3 nih.govbohrium.com0.4 - 1.3 nih.govbohrium.com6.1 nih.govbohrium.com
Plasma Clearance High nih.govbohrium.comHigh nih.govbohrium.comLower than Male fda.govModerate nih.govbohrium.com
In Vitro Metabolism T 1/2 (min) N/A~2 fda.gov129 fda.gov38 fda.gov
Primary Metabolizing Enzyme CYP3A family researchgate.netnih.govCYP2C11 nih.govdntb.gov.uaN/AN/A
Gender Differences in Metabolism Not significant fda.govSignificant fda.govSignificant fda.govNot significant fda.govfda.gov
Relative Metabolite Exposure Similar in both sexes fda.govPredominantly metabolite fda.govPredominantly parent drug fda.govDose-related fda.gov

Note: The data presented is a synthesis of findings from multiple preclinical studies and may vary depending on the specific study design, dosage, and analytical methods used. "N/A" indicates that specific data was not available in the reviewed sources.

Advanced Analytical Methodologies for Detection and Quantification of Desethyl Sildenafil D3

Chromatographic Separation Techniques for Isotopic Analogs

Chromatographic separation is a fundamental step in the analytical workflow, ensuring the isolation of Desethyl Sildenafil-d3 from the matrix and other related compounds prior to detection. The choice of technique is dictated by the physicochemical properties of the analyte and the required sensitivity and resolution of the assay.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of sildenafil (B151) and its metabolites, including its deuterated analogs. oup.comnih.govresearchgate.netnih.govresearchgate.net Reversed-phase HPLC, utilizing a non-polar stationary phase (such as C18) and a polar mobile phase, is the most common approach. nih.gov

Method parameters are optimized to achieve efficient separation and good peak shape. A typical mobile phase might consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer like ammonium acetate or formic acid. nih.govsielc.com Gradient elution, where the mobile phase composition is varied during the run, is often employed to enhance separation efficiency. oup.com Detection is commonly performed using a UV detector, with the wavelength set to the absorbance maximum of the analyte, or more selectively, by coupling the HPLC system to a mass spectrometer. nih.govresearchgate.net The use of an internal standard, such as this compound, is critical for accurate quantification, correcting for any variability during the analytical process.

Table 1: Representative HPLC Parameters for Sildenafil and its Analogs

ParameterCondition
ColumnReversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile and 0.05 M potassium dihydrogen orthophosphate (70:30 v/v) nih.gov
Flow Rate1.0 mL/min nih.gov
DetectionUV at 230 nm nih.gov
Internal StandardThis compound (hypothetical, based on similar analyses)

Ultra-High-Performance Liquid Chromatography (UHPLC) Implementations

Ultra-High-Performance Liquid Chromatography (UHPLC), also referred to as UPLC, represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. oup.com This is achieved by using columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher operating pressures.

For the analysis of this compound and its non-deuterated counterpart, UHPLC methods coupled with tandem mass spectrometry (UHPLC-MS/MS) are particularly powerful for bioanalytical applications. oup.com The enhanced chromatographic efficiency of UHPLC leads to sharper and narrower peaks, which improves the signal-to-noise ratio and allows for lower limits of detection. The shorter run times also increase sample throughput, which is advantageous in high-volume laboratory settings. A study detailing the simultaneous determination of sildenafil and N-desmethyl sildenafil in human plasma utilized a C18 column with a gradient elution of water and a mixture of acetonitrile and methanol, both containing formic acid. oup.com

Gas Chromatography (GC) Applications (if applicable)

Gas Chromatography (GC) is generally less suitable for the direct analysis of sildenafil and its metabolites, including this compound, due to their relatively high molecular weight and polarity, which results in low volatility. nih.govnih.govunicatt.it For GC analysis to be feasible, derivatization is often required to increase the volatility and thermal stability of the analytes. nih.govunicatt.it

While some studies have developed GC-MS methods for the determination of sildenafil and its demethylated metabolite in various matrices, these methods can be more complex and time-consuming due to the additional derivatization step. nih.govnih.gov For instance, a validated GC-MS method for sildenafil and desmethyl-sildenafil in whole blood required derivatization using BSTFA with 1% TMCS in acetonitrile. nih.gov Given the efficiency and direct applicability of LC-based methods for these compounds, GC is not the preferred technique for routine analysis of this compound.

Mass Spectrometric Detection and Structural Characterization

Mass Spectrometry (MS) is an indispensable tool for the detection and structural characterization of this compound, providing high selectivity and sensitivity. When coupled with a chromatographic separation technique, it allows for the definitive identification and precise quantification of the analyte.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common ionization techniques used for the analysis of sildenafil and its analogs by LC-MS. bts.govnih.gov Both are soft ionization methods that generate intact molecular ions or protonated molecules, which is crucial for molecular weight determination.

ESI is particularly well-suited for polar and thermally labile compounds and typically produces protonated molecules [M+H]+ in positive ion mode. nih.gov The ESI mass spectrum of sildenafil, for example, shows an abundant [M+H]+ ion. researchgate.net APCI is an alternative ionization technique that is suitable for a broader range of compound polarities and is less susceptible to matrix effects than ESI. bts.gov A study on the determination of sildenafil and its metabolite in postmortem specimens utilized an APCI ion trap mass spectrometer in the positive ionization mode. bts.gov The choice between ESI and APCI often depends on the specific analyte, the sample matrix, and the desired sensitivity.

Tandem Mass Spectrometry (MS/MS) for Product Ion Analysis

Tandem Mass Spectrometry (MS/MS) provides an additional layer of selectivity and is essential for the confident identification and quantification of this compound, especially in complex biological matrices. nih.govoup.comrsc.org In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]+ ion of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. researchgate.net

This technique, often performed in the multiple reaction monitoring (MRM) mode, is highly specific as it monitors a unique precursor-to-product ion transition. rsc.org For quantification, a specific transition for this compound would be monitored alongside a transition for the non-deuterated analyte. The fragmentation patterns of sildenafil and its metabolites have been studied in detail, providing a basis for selecting characteristic product ions for MS/MS analysis. nih.govresearchgate.net For instance, a common fragmentation pathway for sildenafil involves the cleavage of the piperazine (B1678402) moiety. core.ac.uk

Table 2: Key Mass Spectrometric Parameters for Sildenafil Analogs

ParameterDescriptionExample Application
Ionization ModePositive Ion Electrospray (ESI)Generation of [M+H]+ precursor ions for sildenafil and its metabolites. nih.gov
Precursor Ion (m/z)The mass-to-charge ratio of the protonated molecule.For sildenafil: m/z 475.4; For N-desmethyl sildenafil: m/z 461.4. nih.govoup.com
Product Ion (m/z)The mass-to-charge ratio of a characteristic fragment ion.A common product ion for both sildenafil and N-desmethyl sildenafil is m/z 283.3. nih.govoup.com
Detection ModeMultiple Reaction Monitoring (MRM)Simultaneous monitoring of specific precursor-product ion transitions for the analyte and internal standard for accurate quantification. rsc.org

Multiple Reaction Monitoring (MRM) for Quantitative Analysis

Multiple Reaction Monitoring (MRM) is a highly sensitive and selective quantitative technique performed on a triple quadrupole mass spectrometer, making it the gold standard for quantifying low-level analytes in complex matrices. nih.gov In the MRM process, the first quadrupole (Q1) is set to isolate a specific precursor ion—in this case, the protonated molecule of this compound, [M+H]⁺. This isolated ion then travels to the second quadrupole (Q2), which functions as a collision cell. Here, the ion is fragmented through collision with an inert gas. The third quadrupole (Q3) is then set to detect a specific, characteristic fragment ion, also known as a product ion.

This two-stage mass filtering significantly reduces background noise and enhances selectivity, as only molecules that meet both the precursor and product ion mass criteria are detected. nih.gov The transition from the precursor ion to the product ion is specific to the analyte's chemical structure. For this compound, the precursor mass is increased by three daltons compared to the unlabeled Desethyl Sildenafil due to the deuterium (B1214612) atoms. However, the fragmentation pattern often results in a common product ion, as the deuterium labels are typically on a part of the molecule that does not fragment off. researchgate.net

The selection of optimal MRM transitions is a critical step in method development. A study detailing the analysis of sildenafil and its metabolite N-desmethyl sildenafil (Desethyl Sildenafil) identified a key fragmentation pathway where the precursor ion fragments to a product ion with an m/z of 283.4. researchgate.net This information allows for the establishment of specific transitions for both the unlabeled analyte and its deuterated internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Application
Desethyl Sildenafil461.3283.4Analyte Quantification
This compound464.3283.4Internal Standard

This interactive table outlines the specific precursor-to-product ion transitions used in the MRM mode for the quantitative analysis of Desethyl Sildenafil and its deuterated internal standard, this compound.

High-Resolution Mass Spectrometry for Isotopic Purity Verification

High-Resolution Mass Spectrometry (HRMS), utilizing instruments such as Orbitrap or Time-of-Flight (TOF) analyzers, is essential for verifying the isotopic purity of this compound. nih.gov Isotopic purity ensures that the internal standard is not contaminated with its unlabeled counterpart, which could compromise the accuracy of quantitative results.

HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy and resolution, typically to within 5 parts per million (ppm). nih.gov This capability allows for the clear differentiation between the molecular ion of Desethyl Sildenafil and this compound. The mass difference between a hydrogen atom and a deuterium atom is approximately 1.006 Da. For a d3-labeled compound, the mass difference is subtle but easily resolved by HRMS.

By analyzing the full scan mass spectrum of a this compound standard, analysts can:

Confirm the exact mass of the deuterated compound, verifying its elemental composition. nih.gov

Detect the presence of any unlabeled Desethyl Sildenafil (M+0).

Quantify the relative abundance of isotopic variants (e.g., M+1, M+2), ensuring the d3-labeled compound is the most abundant species.

This verification step is critical during method development and for quality control of the labeled internal standard to guarantee the integrity of the analytical data.

Comprehensive Sample Preparation Strategies for Diverse Biological Matrices (non-human)

Effective sample preparation is crucial for removing interferences such as proteins and phospholipids from biological matrices, thereby improving analytical accuracy and protecting the instrumentation. slideshare.net The choice between liquid-liquid extraction and solid-phase extraction depends on the matrix complexity, required cleanliness, and desired throughput.

Liquid-Liquid Extraction (LLE) Optimization

Liquid-Liquid Extraction (LLE) is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. slideshare.netamazonaws.com The efficiency of LLE is highly dependent on the pH of the aqueous phase and the choice of the organic solvent.

For basic compounds like sildenafil and its metabolites, the pH of the biological sample is adjusted to be above the compound's pKa. This deprotonates the molecule, making it more neutral and thus more soluble in an organic solvent. slideshare.net A specific method for sildenafil extraction utilized a pH of 9.5. researchgate.net The selection of an appropriate organic solvent or a mixture of solvents is also critical. A combination of chloroform, 2-propanol, and n-heptane has been successfully used for the extraction of sildenafil from biological fluids, achieving extraction recoveries greater than 87%. researchgate.net Optimization involves testing various solvent combinations and pH levels to maximize analyte recovery while minimizing the extraction of endogenous interferences.

Solid-Phase Extraction (SPE) Techniques

Solid-Phase Extraction (SPE) is a highly selective and versatile sample preparation method that has become a preferred alternative to LLE for many applications. amazonaws.comresearchgate.net It involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. youtube.com Compared to LLE, SPE often provides cleaner extracts and higher analyte recovery. bts.gov

The standard SPE procedure involves four key steps:

Conditioning: The sorbent is treated with a solvent like methanol to activate the stationary phase, followed by an equilibration step with a buffer to prepare it for the sample matrix. youtube.combts.gov

Loading: The pre-treated biological sample is passed through the cartridge at a slow flow rate to ensure optimal interaction and retention of the analyte on the sorbent. youtube.com

Washing: A weak solvent is used to rinse the cartridge, removing residual matrix components and interferences without dislodging the analyte of interest. youtube.com

Elution: A strong organic solvent is used to disrupt the interaction between the analyte and the sorbent, releasing the purified analyte for analysis. youtube.comnih.gov

For sildenafil and its metabolites, mixed-mode cation exchange cartridges (e.g., Bond Elute Certify) have proven effective, yielding recoveries of approximately 80%. bts.gov

Methodological Validation Frameworks for this compound Analysis

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For quantitative bioanalytical methods, establishing linearity and defining the calibration range are foundational validation parameters.

Linearity and Calibration Range Determination

Linearity refers to the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. The calibration range is the span of concentrations over which the method is shown to be linear, accurate, and precise.

To determine linearity, a calibration curve is constructed by analyzing a series of calibration standards prepared at different known concentrations. The response of the analyte (typically the peak area ratio of the analyte to the internal standard, this compound) is plotted against the nominal concentration of the analyte. The resulting data points are then fitted with a linear regression model.

A method is considered linear if the correlation coefficient (r²) is close to 1.00, typically >0.99. researchgate.net Validation studies for sildenafil and its desmethyl metabolite have demonstrated linearity over wide concentration ranges, such as 1.0 to 1000.0 ng/mL, with correlation coefficients greater than 0.998. researchgate.net

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
1.05,150100,5000.051
5.025,800101,2000.255
25.0124,50099,8001.247
100.0505,000100,8005.010
250.01,260,000100,10012.587
500.02,515,00099,95025.163

This interactive table presents example data for a calibration curve, showing the linear relationship between the analyte concentration and the measured peak area ratio. The analysis would yield a linear regression equation (e.g., y = mx + c) and a high correlation coefficient (r² > 0.99), thereby defining the validated range of the assay.

Analytical Sensitivity: Limits of Detection (LOD) and Quantification (LOQ)

The sensitivity of an analytical method is defined by its Limits of Detection (LOD) and Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.

For the quantification of N-desmethyl sildenafil (Desethyl Sildenafil), highly sensitive LC-MS/MS methods have been established. While specific LOD/LOQ values for this compound are not reported as it is used as an internal standard rather than a target analyte, the methods it supports demonstrate excellent sensitivity for the non-deuterated metabolite. For instance, one validated method reported a lower limit of quantification (LLOQ) of 0.5 ng/mL for N-desmethyl sildenafil in human plasma. rsc.org Another study established an LLOQ of 1.0 ng/mL for both sildenafil and its metabolite. nih.gov A separate highly selective and sensitive method determined the limit of detection to be 1 ng/mL for both compounds. bts.gov

ParameterN-desmethyl sildenafilReference
Lower Limit of Quantification (LLOQ)0.5 ng/mL rsc.org
Lower Limit of Quantification (LLOQ)1.0 ng/mL nih.gov
Limit of Detection (LOD)1.0 ng/mL bts.gov

Intra- and Inter-Day Precision Assessment

Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically assessed at different concentration levels and expressed as the relative standard deviation (RSD). Intra-day precision measures variability within a single day, while inter-day precision assesses variability across different days.

Validated bioanalytical methods for N-desmethyl sildenafil showcase high precision, which is a testament to the effectiveness of using a deuterated internal standard like this compound. One study reported intra-day precision for N-desmethyl sildenafil to be within 1.3% to 3.1% and inter-day precision between 2.8% to 4.3%. rsc.org Another comprehensive validation found the intra- and inter-day relative standard deviations to be less than 6.3% for N-desmethyl sildenafil. nih.gov A third study demonstrated intra-day relative standard deviation within 4% and inter-day within 12% for its controls. bts.gov

Precision TypeN-desmethyl sildenafil (%RSD)Reference
Intra-Day1.3 - 3.1% rsc.org
Inter-Day2.8 - 4.3% rsc.org
Intra- and Inter-Day< 6.3% nih.gov
Intra-Day< 4% bts.gov
Inter-Day< 12% bts.gov

Accuracy and Recovery Evaluations

Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. It is often expressed as the percentage of the nominal concentration. Recovery is a measure of the efficiency of an extraction procedure, determined by comparing the analytical response of an analyte extracted from a biological matrix to the response of a pure standard of the same concentration.

The use of a stable isotope-labeled internal standard is paramount for ensuring high accuracy. For N-desmethyl sildenafil, accuracy determined at four concentration levels was reported to be between 96.83% and 114.40%. nih.gov Another study showed intra-day accuracy ranging from 95.3% to 96.3% and inter-day accuracy from 95.0% to 97.2%. rsc.org The extractive recovery for N-desmethyl sildenafil from biological matrices has been reported to be highly efficient, with values greater than 90% and approximately 80% in other studies. nih.govbts.gov

ParameterN-desmethyl sildenafilReference
Accuracy96.83 - 114.40% nih.gov
Intra-Day Accuracy95.3 - 96.3% rsc.org
Inter-Day Accuracy95.0 - 97.2% rsc.org
Extraction Recovery> 90% nih.gov
Extraction Recovery~80% bts.gov

Selectivity and Matrix Interference Considerations

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. Matrix interference occurs when components in the biological sample (e.g., plasma, urine) either suppress or enhance the ionization of the analyte, leading to inaccurate quantification.

The use of a deuterated internal standard like this compound is the most effective strategy to combat matrix effects. Because the deuterated standard is chemically identical and chromatographically co-eluting with the analyte, it experiences the same ionization suppression or enhancement. The ratio of the analyte signal to the internal standard signal remains constant, thus correcting for any matrix-induced variations. veeprho.com LC-MS/MS methods are designed to be highly selective, using specific precursor-to-product ion transitions in a multiple reaction monitoring (MRM) mode to isolate the signal of the target analyte and its internal standard from background interferences. nih.govrsc.org For example, the transition of m/z 461.4 → m/z 283.2 can be monitored for N-desmethyl sildenafil, ensuring that only this specific compound contributes to the analytical signal. nih.gov

Applications of Desethyl Sildenafil D3 in Preclinical and in Vitro Research

Quantitative Bioanalysis in Non-Human Biological Systems

The precise quantification of drug metabolites in biological matrices is fundamental to understanding their pharmacokinetic profiles. Desethyl Sildenafil-d3 is crucial for achieving the accuracy and precision required in these bioanalytical methods, most commonly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Animal Model-Based Pharmacokinetic Research (e.g., Rodent, Canine Models)

In pharmacokinetic (PK) studies conducted in animal models such as rats, mice, and dogs, researchers analyze plasma, serum, or whole blood samples to determine the concentration-time profile of a drug and its metabolites. researchgate.net this compound is added to these biological samples at a known concentration during sample preparation. Because it behaves identically to the endogenous (non-labeled) Desethyl Sildenafil (B151) throughout the extraction, chromatography, and ionization processes, it effectively normalizes for any sample loss or variability. nih.gov This allows for highly accurate quantification of the metabolite, which is essential for calculating key PK parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½). researchgate.net

Table 1: Representative Pharmacokinetic Parameters of Sildenafil Metabolites in Animal Models This table contains illustrative data based on typical findings in preclinical research.

ParameterAnalyteValue (Example in Rodent Model)Significance
CmaxN-Desmethyl Sildenafil~150 ng/mLPeak plasma concentration of the active metabolite.
AUC (0-t)N-Desmethyl Sildenafil~400 ng*h/mLTotal exposure to the active metabolite over time.
Internal StandardThis compoundConstant ConcentrationUsed for accurate quantification of the analyte.

Ex Vivo Tissue Distribution Studies

Understanding where a drug and its metabolites accumulate in the body is critical. This compound facilitates quantitative analysis in ex vivo tissue distribution studies. After administration of Sildenafil to an animal, various organs and tissues are harvested. Homogenates of these tissues are then prepared, and this compound is added as an internal standard before extraction and LC-MS/MS analysis. This technique allows researchers to accurately measure the concentration of Desethyl Sildenafil in different tissues, providing insights into its potential sites of action or accumulation. Mass spectrometry imaging (MSI) is another advanced technique where a deuterated standard can be used for the relative quantification of a drug or metabolite directly in tissue sections. bham.ac.uk

Investigations into Drug-Drug Interactions at the Metabolic Level (analytical focus)

A significant application of this compound is in the in vitro assessment of drug-drug interaction (DDI) potential. These studies focus on how co-administered drugs might affect the metabolism of Sildenafil to Desethyl Sildenafil, primarily through interactions with cytochrome P450 (CYP) enzymes.

Enzyme Induction and Inhibition Studies in In Vitro Systems

In vitro systems, such as human liver microsomes (HLMs) or recombinant human CYP enzymes, are used to study the metabolism of Sildenafil. nih.govmdpi.com To investigate inhibition, various concentrations of a potential inhibitor are incubated with Sildenafil and the enzyme system. The reaction is stopped, and this compound is added as an internal standard. By quantifying the amount of Desethyl Sildenafil formed, researchers can determine the inhibitory potency (e.g., IC50 value) of the co-administered drug on the metabolic pathway. nih.govmdpi.com The stable isotope-labeled standard ensures that the measured decrease in metabolite formation is due to enzymatic inhibition and not analytical variability.

Role in Phenotyping Drug Metabolizing Enzymes

This compound is instrumental in identifying which specific CYP enzymes are responsible for the formation of Desethyl Sildenafil. Sildenafil is incubated with a panel of individual, recombinant CYP enzymes (e.g., CYP3A4, CYP2C9, CYP2D6). nih.govjst.go.jp The use of this compound as an internal standard allows for the precise measurement of the rate of metabolite formation by each enzyme, thereby "phenotyping" the metabolic pathway. nih.gov Studies have confirmed that CYP3A4 is the major enzyme responsible for Sildenafil's N-demethylation, with a smaller contribution from CYP2C9. nih.govmdpi.com The kinetic parameters of these reactions, such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), are determined through these highly quantitative experiments. jst.go.jp

Table 2: Enzyme Kinetic Parameters for Sildenafil N-Demethylation by Human CYP Isoforms Data compiled from published in vitro studies.

CYP IsoformKm (μM)Vmax (pmol/min/pmol P450)Intrinsic Clearance (CLint, μL/min/pmol P450)
CYP3A427.7 ± 7.530.7 ± 11.3~1.11
CYP2C9~27N/AN/A
CYP3A517.4 ± 3.218.9 ± 6.1~1.09

Note: Kinetic parameters can vary between studies and experimental conditions. The accurate determination of these values relies on precise quantification of the metabolite, facilitated by an internal standard like this compound. nih.govjst.go.jp

Utility in Pharmaceutical Impurity Profiling and Quality Control

In the manufacturing of Sildenafil, impurities can arise, including its metabolites. Desethyl Sildenafil is a known and specified impurity. Regulatory authorities require strict control over the levels of such impurities in the final drug product. This compound serves as a well-characterized reference standard for the development and validation of analytical methods (e.g., HPLC, LC-MS) used for quality control. researchgate.net By using the deuterated standard, analytical laboratories can accurately identify and quantify the Desethyl Sildenafil impurity, ensuring that manufacturing batches meet the required purity and safety standards.

Reference Standard in Analytical Method Development for Active Pharmaceutical Ingredients

In the development of analytical methods for quantifying Sildenafil and its metabolites, this compound is employed as an internal standard, most commonly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The purpose of an internal standard is to correct for the variability inherent in sample preparation and analysis.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis. Because it has nearly identical physicochemical properties to the analyte (O-Desethyl sildenafil), it co-elutes chromatographically and experiences similar effects from the sample matrix and extraction process. This co-behavior allows for highly accurate and precise quantification, as any loss of analyte during sample processing is mirrored by a proportional loss of the internal standard.

Key aspects of its role in method development include:

Improving Accuracy and Precision: By normalizing the response of the analyte to that of the internal standard, this compound compensates for variations in extraction recovery, injection volume, and matrix effects, leading to more reliable results.

Enhancing Method Robustness: The use of an isotopically labeled internal standard makes the analytical method less susceptible to minor variations in experimental conditions.

Ensuring High Sensitivity: In sensitive LC-MS/MS methods, a stable internal standard helps to distinguish the analyte signal from background noise, thereby improving the limit of quantification.

Below is a representative table of performance characteristics for an LC-MS/MS method for Sildenafil and its metabolite, validated using a stable isotope-labeled internal standard like this compound.

Validation Parameter Sildenafil O-Desethyl sildenafil
Linearity Range (ng/mL) 1 - 10001 - 500
Correlation Coefficient (r²) > 0.995> 0.995
Accuracy (% Bias) Within ± 15%Within ± 15%
Precision (% RSD) < 15%< 15%
Lower Limit of Quantification (LLOQ) 1 ng/mL1 ng/mL

This interactive table illustrates typical validation results for a bioanalytical method. The use of this compound as an internal standard is crucial for achieving such high levels of accuracy and precision.

Assessment of Related Substances in Drug Formulations

"Related substances" in a drug formulation refer to impurities that are structurally related to the API. These can include starting materials, by-products of the synthesis, and degradation products. Regulatory authorities require that these impurities be identified and quantified to ensure the safety and efficacy of the drug product.

This compound, as a labeled version of a known metabolite and potential impurity, can be used in the development and validation of analytical methods for impurity profiling of Sildenafil. It can serve as a reference marker to accurately identify and quantify the corresponding unlabeled impurity, O-Desethyl sildenafil, in bulk drug substance and finished pharmaceutical products.

In the assessment of related substances, this compound contributes by:

Aiding in Peak Identification: In a chromatogram, the known retention time of this compound can help to confirm the identity of the O-Desethyl sildenafil peak.

Facilitating Accurate Quantification: It can be used to create a calibration curve for the quantification of O-Desethyl sildenafil, ensuring that the levels of this impurity are accurately reported.

The following table presents a hypothetical impurity profile for a Sildenafil drug product, where a method using this compound would be employed to quantify Impurity C.

Impurity ICH Designation Retention Time (min) Limit (%) Result (%)
Sildenafil Impurity AKnown4.5NMT 0.20.08
Sildenafil Impurity BKnown6.2NMT 0.2< 0.05
O-Desethyl sildenafilImpurity C7.8NMT 0.20.11
Any Unknown Impurity--NMT 0.10.06
Total Impurities --NMT 1.0 0.25

This table shows a sample impurity profile for a Sildenafil drug product. Accurate quantification of O-Desethyl sildenafil (Impurity C) is critical for ensuring the product meets regulatory specifications.

Contribution to Regulatory Compliance in Analytical Procedures

The use of high-quality, well-characterized reference standards is a cornerstone of Good Manufacturing Practices (GMP) and is mandated by regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These agencies have stringent guidelines for the validation of analytical methods, such as the International Council for Harmonisation (ICH) guidelines.

This compound, being a stable isotope-labeled compound, is considered an ideal internal standard by these regulatory bodies for quantitative bioanalytical methods. Its use in analytical procedures demonstrates a commitment to high standards of data integrity and scientific rigor.

Contributions to regulatory compliance include:

Meeting Method Validation Requirements: The use of this compound helps in meeting the stringent requirements for accuracy, precision, selectivity, and robustness as laid out in guidelines such as the ICH M10 on Bioanalytical Method Validation.

Ensuring Data Integrity in ANDA Submissions: For generic drug manufacturers submitting an Abbreviated New Drug Application (ANDA), the use of reliable analytical methods with appropriate internal standards is crucial for demonstrating bioequivalence. clearsynth.com this compound is suitable for use in the quality control applications that support these submissions. clearsynth.com

Facilitating Consistent Quality Control: In routine quality control testing of Sildenafil formulations, the use of this compound as an internal standard ensures the consistency and reliability of the analytical results from batch to batch.

Forensic and Analytical Toxicological Applications of Desethyl Sildenafil D3

Identification and Quantification of Sildenafil (B151) and Analogs in Forensic Samples

The primary application of Desethyl Sildenafil-d3 in a forensic context is as an internal standard for the accurate identification and quantification of sildenafil and its various analogs. The structural similarity and identical chromatographic behavior to the target analyte, combined with a distinct mass difference due to the deuterium (B1214612) atoms, make it an ideal tool for mass spectrometry-based analytical techniques.

Detection in Biological Specimens for Toxicological Investigations

In toxicological investigations, determining the presence and concentration of sildenafil and its metabolites in biological specimens like blood, plasma, and urine is crucial for ascertaining cause of death, impairment, or compliance with prescribed medication. The use of a stable isotope-labeled internal standard such as this compound is paramount for achieving the necessary accuracy and precision in these analyses, typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The validation of analytical methods for sildenafil and its primary metabolite, N-desmethyl sildenafil, in human plasma has demonstrated the efficacy of using deuterated internal standards. rsc.orgnih.govvedomostincesmp.ru While these studies utilized sildenafil-d8 (B126156) and N-desmethyl sildenafil-d8, the principles are directly applicable to this compound. These methods show high sensitivity, with limits of quantification (LOQ) and detection (LOD) in the low nanogram per milliliter range, making them suitable for pharmacokinetic studies and forensic analysis. nih.govnih.gov

Table 1: Performance of LC-MS/MS Methods for Sildenafil Quantification using Deuterated Internal Standards

Analyte Internal Standard Matrix Linearity Range (ng/mL) Precision (RSD%) Accuracy (%)
Sildenafil Sildenafil-d8 Human Plasma 1.0–1000.0 Intra-day: 1.5-5.1, Inter-day: 2.2-3.4 Intra-day: 97.3-98.3, Inter-day: 96.7-97.2

This table is generated based on data from a study using sildenafil-d8 and N-desmethyl sildenafil-d8, illustrating the typical performance of methods where this compound would be employed. rsc.org

Characterization of Undeclared or Illicit Pharmaceutical Adulterants

A significant challenge in forensic chemistry is the identification of undeclared active pharmaceutical ingredients and their analogs in so-called "herbal" or "natural" supplements, particularly those marketed for sexual enhancement. nih.govresearchgate.net These products are often adulterated with sildenafil or its structurally similar analogs to provide a pharmacological effect. nih.govresearchgate.net The use of this compound as an internal standard allows for the reliable quantification of sildenafil and its known analogs in these often complex and unregulated products.

The analysis of such products is critical for public safety, as the undeclared ingredients can pose significant health risks to consumers. nih.gov Analytical methods, often employing HPLC with UV or MS detection, are developed and validated to screen for and quantify these adulterants. researchgate.net The inclusion of an appropriate internal standard like this compound is essential for achieving accurate quantitative results in diverse and often challenging product matrices.

Methodological Robustness in Forensic Analytical Procedures

The reliability of forensic analytical results is non-negotiable. This compound plays a vital role in enhancing the robustness of analytical methods by addressing common challenges encountered in forensic toxicology.

Mitigating Matrix Effects in Complex Forensic Samples

Biological samples and herbal supplements are complex matrices that can interfere with the analytical signal of the target analyte, a phenomenon known as the matrix effect. nih.gov This can lead to either suppression or enhancement of the analyte's signal, resulting in inaccurate quantification. Isotope-labeled internal standards like this compound are the gold standard for mitigating matrix effects. researchgate.net

Because this compound has nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences the same matrix effects. By calculating the ratio of the analyte's signal to that of the internal standard, the variability introduced by the matrix is effectively normalized, leading to more accurate and reliable results. Studies on sildenafil quantification in plasma have shown that with the use of deuterated internal standards, the matrix effect can be kept within acceptable limits, typically less than 15%. nih.gov

Ensuring Inter-Laboratory Comparability in Forensic Analysis

For forensic results to be admissible in legal proceedings and for effective regulatory action, it is crucial that results from different laboratories are comparable. The use of standardized analytical methods, including the consistent use of a specific internal standard like this compound, is a key factor in achieving inter-laboratory comparability.

Table 2: Compound Names

Compound Name
This compound
Sildenafil
N-desmethyl sildenafil
Sildenafil-d8

Future Trajectories and Emerging Research Opportunities for Desethyl Sildenafil D3

Advances in Stable Isotope Synthesis and Characterization

The synthesis of stable isotope-labeled compounds like Desethyl Sildenafil-d3 is fundamental to their application in quantitative analysis. While specific proprietary synthesis routes are not always published in detail, the general strategies involve introducing deuterium (B1214612) atoms at non-exchangeable positions within the molecule. For this compound, this involves the use of deuterated reagents, such as trideuteriomethyl iodide, to introduce the d3-methyl group onto the piperazine (B1678402) ring structure during the synthesis process. researchgate.net The goal is to produce a compound with good isotopic abundance and chemical purity. researchgate.net

Once synthesized, rigorous characterization is essential to confirm the compound's identity, purity, and isotopic enrichment. This is typically achieved through a combination of high-resolution analytical techniques:

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound, verifying the successful incorporation of the three deuterium atoms. The measured mass of this compound (449.52 g/mol ) is higher than its non-labeled counterpart, Desethyl Sildenafil (B151) (446.52 g/mol ), which confirms the isotopic labeling. pharmaffiliates.comfda.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the exact structure of the molecule and confirm the precise location of the deuterium labels.

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the synthesized compound, ensuring it is free from unlabeled starting materials or other impurities.

Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Name5-[2-Hydroxy-5-(4-methyl-d3-piperazinylsulphonyl)phenyl]1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyramidin-7-one aoac.org
CAS Number1346603-75-5 pharmaffiliates.com
Molecular FormulaC₂₀H₂₃D₃N₆O₄S pharmaffiliates.com
Molecular Weight449.52 g/mol pharmaffiliates.com

Integration with Advanced Omics Technologies for Metabolomic Profiling (analytical aspects)

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, heavily relies on advanced analytical techniques for the accurate profiling of metabolites. This compound plays a crucial role as an internal standard in the targeted metabolomic analysis of sildenafil. scitechnol.com Its integration with "omics" technologies, particularly mass spectrometry-based platforms, is key to understanding the biotransformation of sildenafil.

The primary analytical technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net In a typical workflow, a known quantity of this compound is added to a biological sample (e.g., plasma or urine) at the beginning of the sample preparation process. tum.de Because this compound is chemically identical to the actual metabolite (Desethyl Sildenafil), it behaves the same way during extraction, separation, and ionization. nih.gov However, due to its higher mass, it can be distinguished from the endogenous metabolite by the mass spectrometer. tum.de

This stable isotope dilution (SID) method allows researchers to:

Achieve Accurate Quantification: By comparing the signal intensity of the metabolite to the known concentration of the internal standard, precise quantification is possible. nih.gov

Correct for Matrix Effects: The internal standard compensates for variations in signal intensity caused by other molecules in the sample, a phenomenon known as the matrix effect. uran.ua

Improve Method Robustness: The use of a stable isotope-labeled standard enhances the reproducibility and reliability of the analytical method. researchgate.net

Advanced MS platforms like high-resolution Orbitrap and time-of-flight (TOF) systems are increasingly used to identify a wide range of sildenafil metabolites, including previously unknown ones, providing a more complete picture of its metabolic fate. researchgate.netthermofisher.com

Advanced Analytical Technologies in Sildenafil Metabolomics

TechnologyApplicationReference
LC-MS/MSGold standard for quantitative bioanalysis of sildenafil and its metabolites. researchgate.netwindows.net
UPLC-MS/MSOffers faster analysis times and higher resolution compared to conventional HPLC. oup.comnih.gov
LTQ-Orbitrap MSHigh-resolution mass spectrometry used for the structural elucidation of novel metabolites. researchgate.netthermofisher.com
NMR SpectroscopyUsed in metabolomics to identify and quantify metabolites in biological fluids. nih.gov

Development of Miniaturized and High-Throughput Analytical Platforms

The demand for faster and more cost-effective analytical methods has driven the development of miniaturized and high-throughput platforms. In the context of analyzing sildenafil and its metabolites, the key technology is Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS). oup.comnih.gov

UPLC systems utilize columns with smaller particles (typically under 2 µm) compared to traditional HPLC. This results in:

Increased Speed: Analysis times can be significantly reduced, often to just a few minutes per sample, enabling a much higher throughput. windows.net

Higher Resolution: UPLC provides sharper and narrower chromatographic peaks, leading to better separation of the target analyte from other compounds in the sample.

Enhanced Sensitivity: The sharper peaks lead to a higher signal-to-noise ratio, improving the sensitivity of the analysis. windows.net

These features allow for the analysis of a large number of samples in a short period, which is crucial for pharmacokinetic studies and clinical trials. Furthermore, the increased sensitivity of modern MS detectors means that smaller sample volumes are required for analysis, aligning with the trend of miniaturization in bioanalysis. Methods have been successfully developed for the simultaneous quantification of sildenafil and its metabolites in plasma volumes as low as 50 microliters.

Addressing Analytical Challenges in Complex Biological and Non-Biological Matrices

Analyzing trace amounts of compounds like Desethyl Sildenafil in complex matrices such as blood, plasma, urine, or illicit supplements presents significant analytical challenges. researchgate.netiums.ac.ir These matrices contain a multitude of endogenous substances (salts, lipids, proteins) that can interfere with the analysis. eijppr.com

The most significant challenge is the matrix effect , where co-eluting compounds from the sample either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate and imprecise results. researchgate.neteijppr.com The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to overcome this issue. uran.ua Because the internal standard co-elutes and experiences the same matrix effects as the analyte, the ratio of their signals remains constant, ensuring accurate quantification. tum.de

Effective sample preparation is also critical for removing interfering substances before analysis. Common techniques include:

Protein Precipitation: A simple and fast method to remove the majority of proteins from plasma or serum samples. oup.com

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the sample matrix based on its solubility in two immiscible liquids. researchgate.net

Solid-Phase Extraction (SPE): A more selective technique where the analyte is retained on a solid sorbent while interferences are washed away. This method is highly effective at cleaning up complex samples. researchgate.net

These strategies, combined with the power of LC-MS/MS and stable isotope dilution, enable the development of robust and reliable methods for the analysis of Desethyl Sildenafil in a wide variety of challenging matrices. researchgate.netnih.gov

Q & A

Q. What are the recommended safety protocols for handling Desethyl Sildenafil-d3 in laboratory settings?

Methodological Answer:

  • Engineering controls : Use mechanical exhaust systems or fume hoods to minimize inhalation exposure .
  • Personal protective equipment (PPE) : Wear chemically resistant gloves (tested for solvents), full-face respirators (NIOSH-approved), and protective clothing to prevent skin/eye contact .
  • Emergency measures : For accidental exposure, rinse eyes with water for ≥15 minutes, wash skin with soap, and seek immediate medical attention. Avoid inducing vomiting if ingested .

Q. How can researchers validate the purity and identity of this compound in analytical workflows?

Methodological Answer:

  • Use deuterated internal standards (e.g., Sildenafil-d3) for mass spectrometry calibration to enhance specificity .
  • Apply TLC or HPLC-UV to monitor degradation products. Cross-reference retention times with certified reference materials (CRMs) .
  • Perform structural elucidation via NMR (¹H/¹³C) to confirm deuterium placement and rule out analogs like Demethylsildenafil .

Q. What experimental approaches are suitable for assessing acute toxicity parameters of this compound?

Methodological Answer:

  • Conduct oral and dermal LD50 studies in rodent models, adhering to OECD Guidelines 423/425. Note that existing SDS data lack verified LD50 values, necessitating pilot dosing trials .
  • Monitor biomarkers (e.g., liver enzymes, renal function) post-exposure to identify target organ effects .

Advanced Research Questions

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacological effects on cognitive function?

Methodological Answer:

  • Use intracerebroventricular streptozotocin-induced dementia models in rodents to assess anti-amnesic activity. Measure memory retention via Morris water maze or passive avoidance tests .
  • Include dose-response curves (e.g., 1–10 mg/kg) and compare outcomes with parent compounds (e.g., Sildenafil) to isolate deuterium effects .

Q. What strategies resolve contradictions in similarity analyses between this compound and its analogs in PubChem datasets?

Methodological Answer:

  • Combine multiple similarity measures (e.g., Tanimoto coefficient, Euclidean distance) to rank structural analogs. Prioritize manual validation by domain experts to address false positives (e.g., Udenafil vs. This compound) .
  • Use semantic enrichment tools to integrate metadata (e.g., pharmacological targets, metabolic pathways) into similarity scoring .

Q. How can researchers ensure regulatory compliance when reporting clinical or preclinical data on this compound?

Methodological Answer:

  • Follow ICH E3 guidelines : Structure reports to include demographic data, adverse event summaries, and statistical analyses supporting benefit-risk assessments .
  • Document protocol deviations and justify adaptations (e.g., cross-over designs, blinding methods) in appendices .

Q. What methodologies enhance reproducibility in synthesizing this compound for pharmacokinetic studies?

Methodological Answer:

  • Standardize deuterium incorporation using catalytic exchange reactions under inert atmospheres. Validate deuteration efficiency via isotopic ratio MS .
  • Publish detailed synthetic protocols with reaction conditions (e.g., solvent purity, temperature gradients) to enable independent replication .

Q. How should ecological impact assessments be conducted for this compound, given limited ecotoxicological data?

Methodological Answer:

  • Perform read-across analyses using data from structurally related compounds (e.g., Sildenafil) to predict biodegradation and aquatic toxicity .
  • Use QSAR models to estimate bioaccumulation potential and prioritize testing endpoints .

Q. What stability testing protocols are recommended for this compound under varying storage conditions?

Methodological Answer:

  • Conduct accelerated stability studies (40°C/75% RH) over 6 months. Monitor degradation via HPLC and characterize byproducts using high-resolution MS .
  • Store samples in airtight, light-resistant containers at 0–6°C to prevent electrostatic charge accumulation and thermal decomposition .

Q. How can researchers integrate findings on this compound into broader pharmacological or toxicological frameworks?

Methodological Answer:

  • Use systematic review methodologies to map evidence gaps (e.g., long-term neurotoxicity, cytochrome P450 interactions) .
  • Apply Delphi techniques to consolidate expert opinions on priority research areas, such as metabolite-specific bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.